Glycidyl Caprylate-d15
Description
Glycidyl Caprylate-d15 (C₁₁H₅D₁₅O₃; molecular weight: 215.37 g/mol) is a deuterium-labeled derivative of glycidyl caprylate, where 15 hydrogen atoms are replaced with deuterium . This stable isotope-labeled compound is primarily utilized as an internal standard in analytical chemistry, particularly in mass spectrometry, to enable precise quantification of non-deuterated glycidyl esters in complex matrices . Its structure comprises a glycidyl (2,3-epoxypropyl) group linked to a caprylic acid (C8) ester moiety. The deuterated form ensures minimal interference from endogenous compounds during analysis, enhancing method sensitivity and accuracy . Storage conditions recommend refrigeration at +4°C, with shipping at ambient temperature to maintain stability .
Properties
Molecular Formula |
C₁₁H₅D₁₅O₃ |
|---|---|
Molecular Weight |
215.37 |
Synonyms |
Octanoic Acid 2,3-Epoxypropyl Ester-d15; Octanoic Acid Oxiranylmethyl Ester-d15; 2,3-Epoxy-1-propanol Octanoate-d15; 2,3-Epoxypropyl Octanoate-d15; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Reactivity and Stability
- Epoxide Reactivity : All glycidyl derivatives share a strained oxirane (epoxide) ring, making them highly reactive toward nucleophiles like amines, alcohols, and thiols . However, the ester group in this compound introduces susceptibility to hydrolysis under alkaline conditions, unlike glycidyl ethers (e.g., IGE), which are more hydrolytically stable .
- Isotopic Effects: The deuterium substitution in this compound reduces its reaction kinetics (kinetic isotope effect) compared to non-deuterated analogs, a critical factor in its use as a non-reactive internal standard .
Physical and Toxicological Properties
- Volatility : Glycidyl methacrylate (low molecular weight) is more volatile than this compound, which has a longer C8 chain and higher molecular weight .
- Toxicity : Glycidyl ethers like diglycidyl ether (DGE) are rarely used industrially due to high toxicity, whereas glycidyl esters exhibit lower acute toxicity but require careful handling .
Regulatory and Handling Considerations
Q & A
Q. Basic Research Focus :
- Methodological Approach : Begin with standard esterification protocols using deuterated caprylic acid (C8H15COOD) and glycidol derivatives under anhydrous conditions. Monitor reaction kinetics via <sup>1</sup>H NMR to track epoxy ring stability and ester bond formation . Use column chromatography (silica gel, hexane/ethyl acetate gradients) to separate unreacted precursors. Isotopic purity should be verified via high-resolution mass spectrometry (HRMS) and <sup>2</sup>H NMR, comparing deuterium incorporation against theoretical values .
- Data Contradiction Resolution : If isotopic impurities arise (e.g., incomplete deuteration), employ kinetic isotope effect (KIE) studies to identify rate-limiting steps. Adjust catalyst loading (e.g., DMAP or lipases) or reaction temperature to favor deuterium retention .
What analytical techniques are most reliable for characterizing this compound in complex matrices?
Q. Basic Research Focus :
- Methodological Approach : Prioritize hyphenated techniques:
- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with splitless injection for volatile derivatives. Derivatize with BSTFA to enhance volatility .
- HPLC-UV/RI : Employ a C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (acetonitrile/water, 70:30) for non-volatile analysis. Calibrate using deuterated internal standards .
- Advanced Research Focus : For trace-level quantification, use LC-HRMS (Q-TOF) with electrospray ionization (ESI) in positive mode. Monitor m/z 215.18 (M+H<sup>+</sup>) and confirm isotopic patterns using Skyline software .
How should researchers address discrepancies in reported stability data for this compound under varying storage conditions?
Q. Advanced Research Focus :
- Methodological Approach : Conduct accelerated stability studies:
- Data Contradiction Resolution : Use Arrhenius modeling to extrapolate shelf-life predictions. If conflicting data arise (e.g., pH-dependent hydrolysis rates), validate via controlled buffer studies (pH 2–9) and compare with quantum mechanical calculations (DFT) .
What strategies are effective for studying the metabolic fate of this compound in in vitro models?
Q. Advanced Research Focus :
- Methodological Approach :
- Data Interpretation : Apply Michaelis-Menten kinetics to calculate Vmax and Km. Cross-validate with in silico docking (AutoDock Vina) to identify binding sites in esterases .
How can researchers mitigate epoxy ring-opening side reactions during functionalization of this compound?
Q. Advanced Research Focus :
- Methodological Approach :
- Data Validation : Monitor ring integrity via FTIR (epoxide C-O-C stretch at 850 cm<sup>−1</sup>) and <sup>1</sup>H NMR (δ 3.1–3.4 ppm, epoxy protons) .
What are the best practices for ensuring reproducibility in deuterium-labeled compound synthesis?
Q. Basic Research Focus :
- Methodological Framework :
- Advanced Quality Control : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
